molecular formula C6H11ClN4O2 B2969636 Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1432030-33-5

Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No.: B2969636
CAS No.: 1432030-33-5
M. Wt: 206.63
InChI Key: UJLGZTHGQJJPPM-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride is a pyrazole-derived compound featuring a nitro group at the 3-position and a methylamine substituent at the 5-position of the pyrazole ring, with the amine group further functionalized as a hydrochloride salt. The hydrochloride salt enhances water solubility, making it suitable for applications in pharmaceutical synthesis or coordination chemistry as a ligand .

Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

IUPAC Name

N-methyl-1-(2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-7-4-5-3-6(10(11)12)8-9(5)2;/h3,7H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLGZTHGQJJPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Nitration: The pyrazole ring is then nitrated to introduce the nitro group at the 3-position.

  • Methylation: The nitro-substituted pyrazole undergoes methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and hydrazines.

  • Substitution Products: Alkylated or amino-substituted pyrazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Nitro vs. Chloro Groups : The nitro group in the target compound reduces electron density at the pyrazole ring compared to chloro substituents (e.g., 4-chloro-1-methyl-1H-pyrazol-5-amine). This lowers basicity at the amine group but enhances stability toward oxidation .
  • Hydrochloride Salt : The hydrochloride form increases aqueous solubility compared to neutral analogs like butyl derivatives, facilitating biological or catalytic applications .
  • Aromatic vs. Aliphatic Substituents : Compounds with diethoxyphenyl or benzyl groups (e.g., 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride) exhibit higher lipophilicity, favoring membrane permeability in drug design .

Research Findings and Comparative Analysis

Hydrogen Bonding and Crystal Packing

The nitro group participates in hydrogen bonding, influencing crystal packing. For instance, Etter’s graph-set analysis highlights how directional hydrogen bonds stabilize molecular aggregates . In contrast, chloro or alkyl substituents may prioritize van der Waals interactions over hydrogen bonding, altering solubility and melting points .

Biological Activity

Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride (CAS No. 1432030-33-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C6H11N3·HCl and a molecular weight of 161.63 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological applications. The presence of a nitro group at the 3-position of the pyrazole ring is significant as it may influence the compound's reactivity and biological interactions.

This compound is believed to interact with various biological targets, similar to other pyrazole derivatives. Pyrazoles can modulate multiple biochemical pathways, leading to a range of pharmacological effects, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety can inhibit cancer cell growth. For instance, studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity, as observed in breast cancer cell lines like MDA-MB-231 .

CompoundIC50 (μM)Effect on Cell Line
7d1.0Induces apoptosis
7h2.5Cell cycle arrest
10c10.0Enhances caspase activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing potential against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study synthesized multiple pyrazole derivatives and evaluated their effects on microtubule assembly. Compounds demonstrated significant inhibition at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .
  • Antimicrobial Evaluation :
    In vitro studies have shown that this compound exhibits notable activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

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